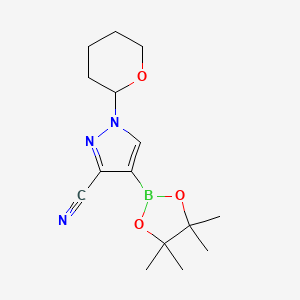
(2-(2-Nitrophenyl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-Nitrophenyl)cyclopropyl)methanamine is an organic compound characterized by a cyclopropyl group attached to a methanamine moiety, with a nitrophenyl substituent at the 2-position of the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Nitrophenyl)cyclopropyl)methanamine typically involves the following steps:
Formation of Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of Methanamine Moiety: The final step involves the attachment of the methanamine group to the cyclopropyl ring, which can be achieved through a reductive amination reaction using an appropriate amine and reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Nitrophenyl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
(2-(2-Nitrophenyl)cyclopropyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-(2-Nitrophenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the cyclopropyl ring can influence the compound’s overall conformation and reactivity. The methanamine moiety can form hydrogen bonds and other interactions with biological macromolecules, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(2-(3-Chlorophenyl)cyclopropyl)methanamine: Similar structure with a chlorophenyl group instead of a nitrophenyl group.
(2-(4-Nitrophenyl)cyclopropyl)methanamine: Similar structure with the nitrophenyl group at a different position on the cyclopropyl ring.
Uniqueness
(2-(2-Nitrophenyl)cyclopropyl)methanamine is unique due to the specific positioning of the nitrophenyl group, which can influence its reactivity and interactions with other molecules. This unique structural feature can lead to distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
[2-(2-nitrophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H12N2O2/c11-6-7-5-9(7)8-3-1-2-4-10(8)12(13)14/h1-4,7,9H,5-6,11H2 |
InChI Key |
XLZIYNIEBCNIOE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC=CC=C2[N+](=O)[O-])CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dispiro[3.1.36.14]decan-2-amine](/img/structure/B13533552.png)
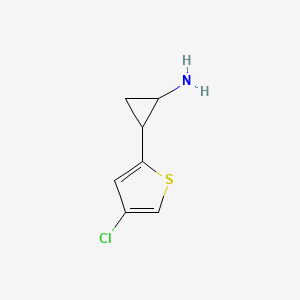
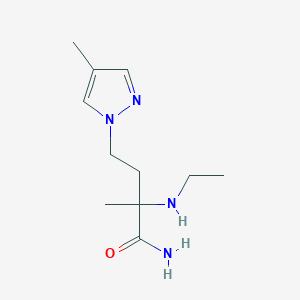
![1-(Benzo[b]thiophen-3-yl)propan-2-one](/img/structure/B13533569.png)
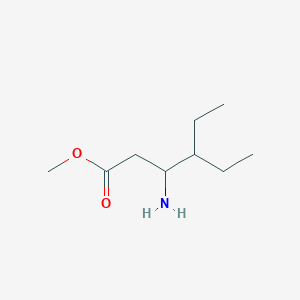
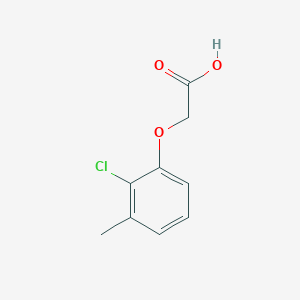
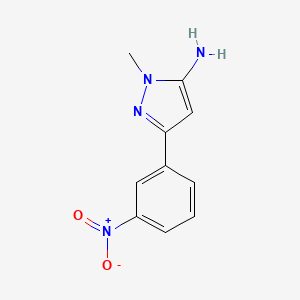
![1-[(2-Bromo-4-methoxyphenyl)methyl]piperazine](/img/structure/B13533586.png)

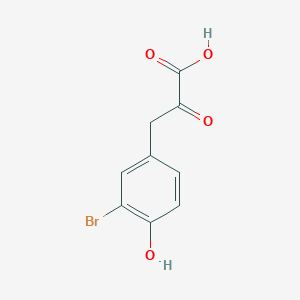
![3-((2-Oxo-5-(trifluoromethyl)-1,2-dihydrothiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid](/img/structure/B13533603.png)
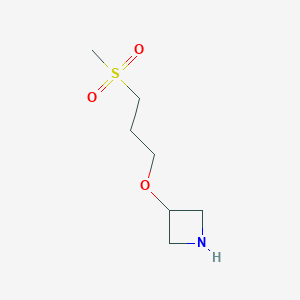
![rac-methyl(3aR,6aR)-5-benzyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate](/img/structure/B13533622.png)
